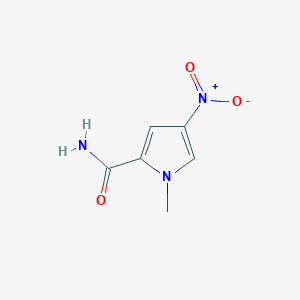

1-methyl-4-nitro-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-methyl-4-nitro-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C6H7N3O3 . It is related to the class of compounds known as pyrroles, which are heterocyclic organic compounds consisting of a five-membered ring with four carbon atoms and one nitrogen atom .

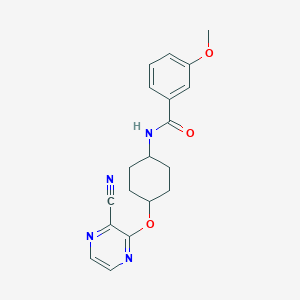

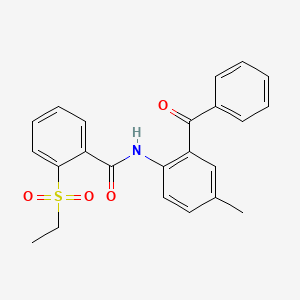

Molecular Structure Analysis

The molecular structure of “1-methyl-4-nitro-1H-pyrrole-2-carboxamide” consists of a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The molecule also contains nitro (-NO2) and carboxamide (-CONH2) functional groups .Physical And Chemical Properties Analysis

“1-methyl-4-nitro-1H-pyrrole-2-carboxamide” is a solid at room temperature. It has a predicted melting point of 145.30° C and a predicted boiling point of 337.31° C at 760 mmHg. The predicted density is 1.54 g/cm3 and the refractive index is 1.65 .Wissenschaftliche Forschungsanwendungen

Medicine

1-Methyl-4-nitro-1H-pyrrole-2-carboxamide has potential applications in the medical field, particularly in drug discovery and development. Its structure is indicative of a compound that could be used in the synthesis of various pharmacologically active molecules. For instance, pyrrole derivatives are known to exhibit a range of biological activities and can serve as building blocks for drugs with anti-inflammatory, antibacterial, and antitumor properties .

Material Science

In material science, this compound could be utilized in the development of new materials with specific electronic or photonic properties. Pyrrole-based compounds are often used in the creation of conductive polymers, which have applications in creating anti-static coatings for materials, or as part of sensors and other electronic components .

Catalysis

The nitro group present in 1-methyl-4-nitro-1H-pyrrole-2-carboxamide suggests that it could be involved in catalytic processes, especially in the synthesis of complex organic molecules. Nitro compounds are often used in chemical reactions as precursors to amines, which are valuable in synthesizing dyes, pharmaceuticals, and agrochemicals .

Drug Discovery

Pyrrole derivatives, such as 1-methyl-4-nitro-1H-pyrrole-2-carboxamide, are significant in drug discovery. They are part of a class of compounds that can interact with various biological targets, potentially leading to the development of new therapeutic agents. The nitro group, in particular, can be transformed into various functional groups, increasing the compound’s versatility in medicinal chemistry .

Agriculture

Compounds like 1-methyl-4-nitro-1H-pyrrole-2-carboxamide may find applications in agriculture as part of the synthesis of pesticides or herbicides. The structural features of the compound suggest that it could be a precursor or an active ingredient in formulations designed to protect crops from pests and diseases .

Environmental Science

In environmental science, this compound’s derivatives could be used in the remediation of pollutants. For example, certain pyrrole-based compounds can be used to remove heavy metals from wastewater or as part of the degradation process of organic pollutants .

Analytical Chemistry

In analytical chemistry, 1-methyl-4-nitro-1H-pyrrole-2-carboxamide could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methods .

Biochemistry

Finally, in biochemistry, the compound could be used in the study of enzyme reactions or metabolic pathways. The nitro group can be a site for biochemical transformations, making it a useful probe in understanding biological processes at the molecular level .

Zukünftige Richtungen

The future directions for research on “1-methyl-4-nitro-1H-pyrrole-2-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interesting properties of pyrrole derivatives, they may have potential applications in various fields, including medicinal chemistry .

Eigenschaften

IUPAC Name |

1-methyl-4-nitropyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-8-3-4(9(11)12)2-5(8)6(7)10/h2-3H,1H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCZMALQWCUZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-nitro-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)

![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)

![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)